SG-2000
SG-2000
SJG-136 has been used in trials studying the treatment of Recurrent Fallopian Tube Cancer, Secondary Acute Myeloid Leukemia, de Novo Myelodysplastic Syndromes, Recurrent Ovarian Epithelial Cancer, and Secondary Myelodysplastic Syndromes, among others.
Brand Name:
Vulcanchem
CAS No.:
232931-57-6
VCID:
VC0543080
InChI:
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1
SMILES:
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC
Molecular Formula:
C31H32N4O8
Molecular Weight:
556.6 g/mol
SG-2000
CAS No.: 232931-57-6
Inhibitors
VCID: VC0543080
Molecular Formula: C31H32N4O8
Molecular Weight: 556.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 232931-57-6 |
---|---|
Product Name | SG-2000 |
Molecular Formula | C31H32N4O8 |
Molecular Weight | 556.6 g/mol |
IUPAC Name | (6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Standard InChI | InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 |
Standard InChIKey | BJSOOANQHCJYPG-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC |
SMILES | COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC |
Appearance | Solid powder |
Description | SJG-136 has been used in trials studying the treatment of Recurrent Fallopian Tube Cancer, Secondary Acute Myeloid Leukemia, de Novo Myelodysplastic Syndromes, Recurrent Ovarian Epithelial Cancer, and Secondary Myelodysplastic Syndromes, among others. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SG-2000; BN-2629; NSC-694501; NSC-D-694501; SJG-136; UP-2001; NSCD-694501; SG2000; BN2629; NSC694501; NSCD694501; SJG136; UP2001; NSCD694501; SG 2000; BN 2629; NSC 694501; NSC D 694501; SJG 136; UP 2001; NSCD 694501 |
Reference | 1: Mellinas-Gomez M, Spanswick VJ, Paredes-Moscosso SR, Robson M, Pedley RB, Thurston DE, Baines SJ, Stell A, Hartley JA. Activity of the DNA minor groove cross-linking agent SG2000 (SJG-136) against canine tumours. BMC Vet Res. 2015 Aug 19;11:215. doi: 10.1186/s12917-015-0534-2. PubMed PMID: 26282406; PubMed Central PMCID: PMC4539724. 2: Wu J, Clingen PH, Spanswick VJ, Mellinas-Gomez M, Meyer T, Puzanov I, Jodrell D, Hochhauser D, Hartley JA. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from 2 phase I clinical trials of SJG-136 (SG2000). Clin Cancer Res. 2013 Feb 1;19(3):721-30. doi: 10.1158/1078-0432.CCR-12-2529. Epub 2012 Dec 18. PubMed PMID: 23251007. 3: Hartley JA. The development of pyrrolobenzodiazepines as antitumour agents. Expert Opin Investig Drugs. 2011 Jun;20(6):733-44. doi: 10.1517/13543784.2011.573477. Epub 2011 Apr 4. Review. PubMed PMID: 21457108. 4: Hartley JA, Hochhauser D. Small molecule drugs - optimizing DNA damaging agent-based therapeutics. Curr Opin Pharmacol. 2012 Aug;12(4):398-402. doi: 10.1016/j.coph.2012.03.008. Epub 2012 Apr 11. Review. PubMed PMID: 22503290. 5: Reid JM, Buhrow SA, Kuffel MJ, Jia L, Spanswick VJ, Hartley JA, Thurston DE, Tomaszewski JE, Ames MM. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Cancer Chemother Pharmacol. 2011 Sep;68(3):777-86. doi: 10.1007/s00280-010-1517-4. Epub 2010 Dec 28. PubMed PMID: 21188379. 6: Hartley JA, Hamaguchi A, Suggitt M, Gregson SJ, Thurston DE, Howard PW. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057. Invest New Drugs. 2012 Jun;30(3):950-8. doi: 10.1007/s10637-011-9647-z. Epub 2011 Mar 8. PubMed PMID: 21384134. 7: Hartley JA, Hamaguchi A, Coffils M, Martin CR, Suggitt M, Chen Z, Gregson SJ, Masterson LA, Tiberghien AC, Hartley JM, Pepper C, Lin TT, Fegan C, Thurston DE, Howard PW. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer prodrug that cross-links DNA and exerts highly potent antitumor activity. Cancer Res. 2010 Sep 1;70(17):6849-58. doi: 10.1158/0008-5472.CAN-10-0790. Epub 2010 Jul 26. PubMed PMID: 20660714; PubMed Central PMCID: PMC3533126. 8: Mantaj J, Jackson PJ, Rahman KM, Thurston DE. From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody-Drug Conjugates (ADCs). Angew Chem Int Ed Engl. 2017 Jan 9;56(2):462-488. doi: 10.1002/anie.201510610. Epub 2016 Nov 15. Review. PubMed PMID: 27862776; PubMed Central PMCID: PMC5215561. 9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183. |
PubChem Compound | 393111 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume